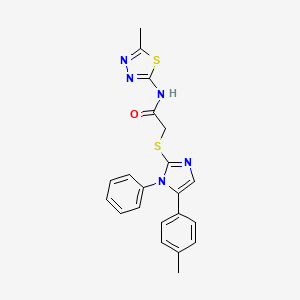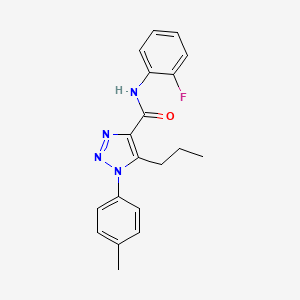
N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic molecule that likely exhibits a complex structure due to the presence of multiple functional groups such as the triazole ring, fluorophenyl, and carboxamide moieties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related triazole compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a triazole derivative was achieved using a five-step process starting from 4-chlorobenzenamine . Similarly, the synthesis of N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide would likely involve the acylation of an amino triazole with a fluorobenzoyl chloride derivative, followed by further functionalization with a propyl group and a 4-methylphenyl moiety.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using crystallographic analysis. For example, the crystal structure of a morpholino-indazole-carboxamide was determined, providing insights into the molecular conformation and intermolecular interactions . The structure of N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide would likely exhibit similar characteristics, with potential for hydrogen bonding and π-π interactions due to the presence of aromatic rings and amide groups.
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including Fries rearrangement, as demonstrated in the catalyst- and solvent-free synthesis of a 2-fluoro-triazole derivative . The N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide could potentially participate in similar reactions, depending on the substituents' positions and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be quite diverse. For instance, some triazole compounds exhibit bright blue fluorescence, large Stokes shifts, and prolonged fluorescence lifetimes, with photophysical properties sensitive to structural changes and the microenvironment . The compound may also display unique solvatochromic behavior, fluorescence, and pH sensitivity, which could be explored for sensor applications or biological research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds with similar structural features, particularly those containing triazole and fluorophenyl groups, have been synthesized and investigated for their biological activities. For instance, triazole derivatives have been explored for their antitumor, antimicrobial, and analgesic potential. The synthesis of such compounds often involves innovative methods, including microwave-assisted synthesis, and aims at producing molecules with significant biological activities. These molecules have been evaluated against various cancer cell lines and pathogens, indicating their potential in developing new therapeutic agents (Hao et al., 2017); (Moreno-Fuquen et al., 2019).
Structural and Theoretical Studies
Research on triazole derivatives also extends to structural and theoretical studies, which are crucial for understanding the molecular basis of their biological activities. Crystallographic analysis and density functional theory (DFT) calculations have been employed to study the molecular structures and intermolecular interactions of these compounds. Such studies provide insights into the factors influencing the biological activities and pharmacokinetics of these molecules (Kane et al., 1995); (Shukla et al., 2014).
Application in Drug Discovery
The structural motifs present in the specified compound are commonly found in molecules with significant pharmacological profiles. Research has shown that fluorophenyl and triazole derivatives can serve as key scaffolds in the design and development of new drugs with enhanced efficacy and selectivity. These compounds have been synthesized and evaluated for various pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This underscores the importance of such compounds in the discovery and development of new therapeutic agents (Aliabadi et al., 2010); (Safronov et al., 2020).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-3-6-17-18(19(25)21-16-8-5-4-7-15(16)20)22-23-24(17)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUYASWRJMQELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

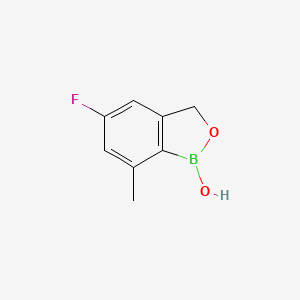
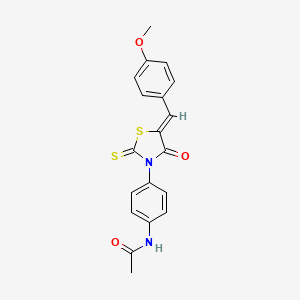


![N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2519262.png)

![Tricyclo[2.2.1.02,6]heptane-3-thiol](/img/structure/B2519266.png)
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2519269.png)
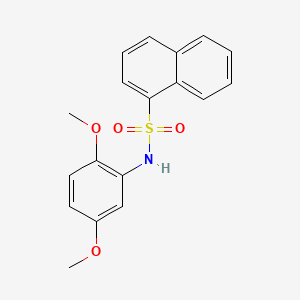
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2519272.png)


![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2519278.png)
